N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide
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Overview
Description
N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, which is a common feature in many pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Alkylation: The piperidine ring is then alkylated using ethylating agents to introduce the ethyl group at the desired position.
Amidation: The final step involves the formation of the amide bond through a reaction between the alkylated piperidine and acryloyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of advanced materials, such as drug delivery systems and polymers.
Mechanism of Action
The mechanism of action of N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide: A synthetic opioid with structural similarities.
N-[2-(2-ethylpiperidin-1-yl)ethyl]propan-2-amine: Another piperidine derivative with potential pharmacological activity.
Uniqueness
N-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide is unique due to its specific substitution pattern on the piperidine ring and the presence of the prop-2-enamide group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-5-12-8-7-9-16(10-12)14(3,4)11-15-13(17)6-2/h6,12H,2,5,7-11H2,1,3-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWNNWCFWPDHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(C1)C(C)(C)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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